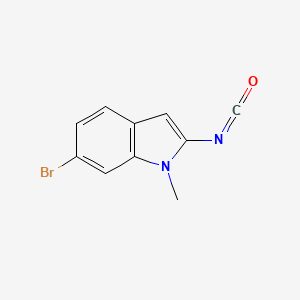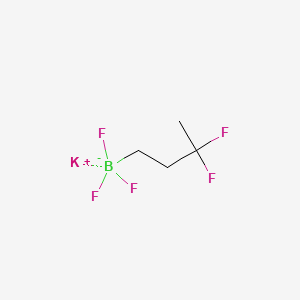
Potassium (3,3-difluorobutyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3,3-difluorobutyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (3,3-difluorobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Formation of Boronic Acid: The starting material, 3,3-difluorobutylboronic acid, is prepared through hydroboration of the corresponding alkene.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Large quantities of the alkene are subjected to hydroboration to produce the boronic acid.
Conversion to Trifluoroborate: The boronic acid is then converted to the trifluoroborate salt using potassium bifluoride under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3,3-difluorobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Base: A base such as potassium carbonate (K2CO3) is typically used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.
Applications De Recherche Scientifique
Potassium (3,3-difluorobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly those requiring complex organic synthesis.
Industry: It is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which potassium (3,3-difluorobutyl)trifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (3,3-dimethylbutyl)trifluoroborate
- Potassium ethyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium (3,3-difluorobutyl)trifluoroborate is unique due to the presence of the difluorobutyl group, which imparts specific reactivity and stability characteristics. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.
Propriétés
Formule moléculaire |
C4H7BF5K |
|---|---|
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
potassium;3,3-difluorobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF5.K/c1-4(6,7)2-3-5(8,9)10;/h2-3H2,1H3;/q-1;+1 |
Clé InChI |
JKILJADMMJYIJK-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(C)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
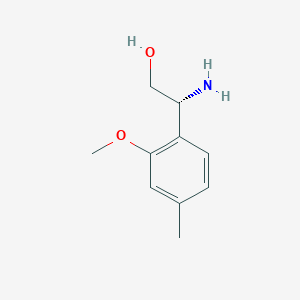

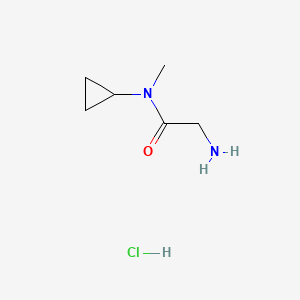
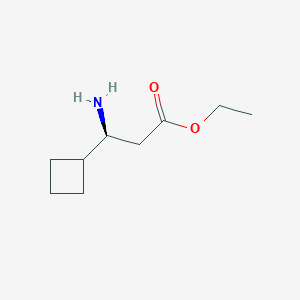
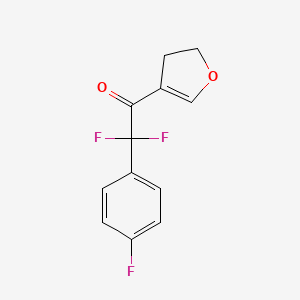
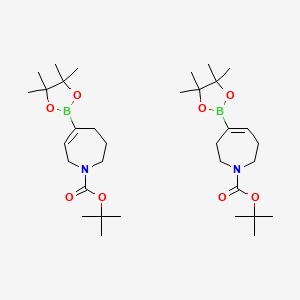
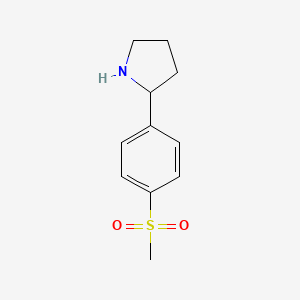

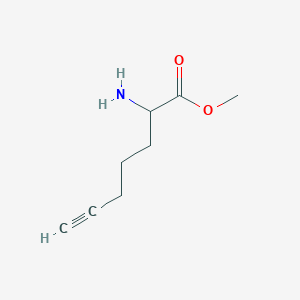
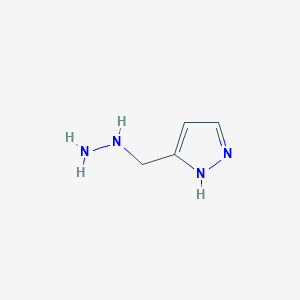

![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
